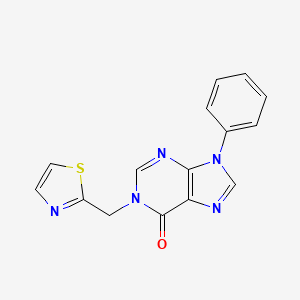
9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one is a heterocyclic compound that combines a purine ring system with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one typically involves the reaction of a purine derivative with a thiazole derivative under specific conditions. One common method involves the use of a base to deprotonate the purine derivative, followed by the addition of the thiazole derivative to form the desired product. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one include other thiazole-containing purines and related heterocyclic compounds. Examples include:
- 2-Amino-9-(2-phenyl-1,3-dioxan-5-yloxy)methyl-1H-purin-6-one
- 2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a purine ring system with a thiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
9-phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c21-15-13-14(18-9-19(15)8-12-16-6-7-22-12)20(10-17-13)11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHWUPELAELFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CN(C3=O)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,3-dimethylpiperidin-1-yl)ethyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide;hydrochloride](/img/structure/B7414270.png)
![1-[1-(Hydroxymethyl)cyclopentyl]-3-(2-methoxypyridin-3-yl)urea](/img/structure/B7414283.png)
![3-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7414289.png)
![1-Ethyl-5-[2-(3-methylphenyl)pyrrolidin-1-yl]sulfonylimidazole](/img/structure/B7414299.png)

![3-[1-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7414309.png)
![N-[4-[(dimethylamino)methyl]pyridin-2-yl]oxane-2-carboxamide](/img/structure/B7414310.png)
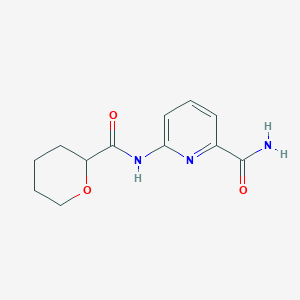
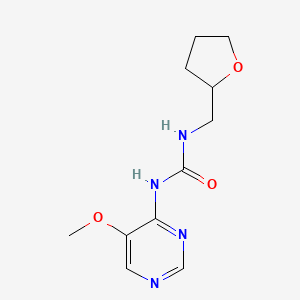
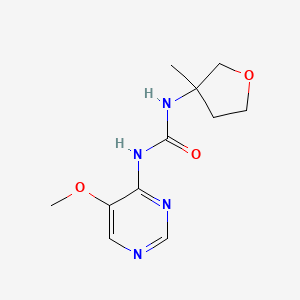
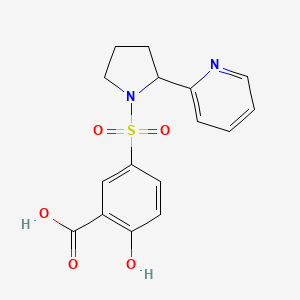
![1-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-9-phenylpurin-6-one](/img/structure/B7414357.png)
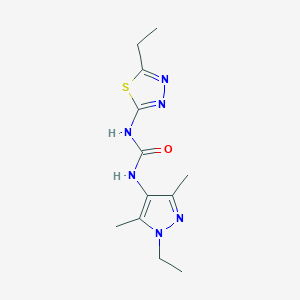
![4-[1-(4-chlorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide](/img/structure/B7414379.png)
